molecular formula C20H26FN7 B12245320 2-Tert-butyl-5-fluoro-4-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

2-Tert-butyl-5-fluoro-4-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12245320
M. Wt: 383.5 g/mol
InChI Key: VQIILOAUYSUVIY-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-fluoro-4-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with tert-butyl, fluoro, and methyl groups, as well as a piperazine ring fused with a pyrazolo[1,5-a]pyrazine moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-fluoro-4-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the tert-butyl, fluoro, and methyl groups: These substituents can be introduced via electrophilic aromatic substitution reactions using tert-butyl chloride, fluorinating agents, and methylating agents, respectively.

    Formation of the piperazine ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides.

    Fusion with the pyrazolo[1,5-a]pyrazine moiety: This step involves the formation of the pyrazolo[1,5-a]pyrazine ring system through a cyclization reaction of suitable precursors, followed by coupling with the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-fluoro-4-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the pyrimidine or piperazine rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Tert-butyl-5-fluoro-4-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-fluoro-4-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to downstream effects on cellular pathways, influencing biological processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-5-fluoro-4-methylpyrimidine: Lacks the piperazine and pyrazolo[1,5-a]pyrazine moieties.

    4-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine: Lacks the tert-butyl and fluoro substituents.

    2-Tert-butyl-5-fluoro-4-methyl-6-(4-piperazin-1-yl)pyrimidine: Lacks the pyrazolo[1,5-a]pyrazine moiety.

Uniqueness

The uniqueness of 2-Tert-butyl-5-fluoro-4-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine lies in its combination of substituents and ring systems, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H26FN7

Molecular Weight

383.5 g/mol

IUPAC Name

4-[4-(2-tert-butyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C20H26FN7/c1-13-12-15-17(22-6-7-28(15)25-13)26-8-10-27(11-9-26)18-16(21)14(2)23-19(24-18)20(3,4)5/h6-7,12H,8-11H2,1-5H3

InChI Key

VQIILOAUYSUVIY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC(=NC(=C4F)C)C(C)(C)C

Origin of Product

United States

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